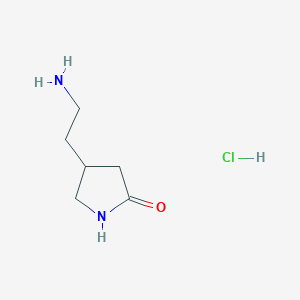

4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride

Description

¹H and ¹³C NMR Analysis

¹H NMR :

Key signals for the hydrochloride include:

- δ 1.5–2.5 ppm : Multiplet for pyrrolidinone ring protons (C3, C4, C5).

- δ 2.7–3.1 ppm : Triplet for methylene protons adjacent to the amine group (–CH₂–NH₃⁺).

- δ 3.2–3.5 ppm : Broad singlet for NH₃⁺ protons (exchangeable in D₂O).

- δ 4.0–4.3 ppm : Quartet for methylene protons adjacent to the pyrrolidinone ring (–CH₂–CH₂–NH₃⁺).

¹³C NMR :

- δ 170–175 ppm : Carbonyl carbon (C=O).

- δ 35–50 ppm : Pyrrolidinone ring carbons (C3, C4, C5).

- δ 40–45 ppm : Methylene carbons (–CH₂–NH₃⁺).

- δ 25–30 ppm : Terminal methyl carbon (–CH₂–CH₂–NH₃⁺).

| ¹H NMR Peaks | Assignment | ¹³C NMR Peaks | Assignment |

|---|---|---|---|

| δ 1.5–2.5 ppm (m) | Pyrrolidinone ring protons | δ 170–175 ppm | Carbonyl carbon (C=O) |

| δ 2.7–3.1 ppm (t) | –CH₂–NH₃⁺ | δ 35–50 ppm | Pyrrolidinone ring carbons |

| δ 3.2–3.5 ppm (s, broad) | NH₃⁺ protons | δ 40–45 ppm | –CH₂–NH₃⁺ carbons |

| δ 4.0–4.3 ppm (q) | –CH₂–CH₂–NH₃⁺ | δ 25–30 ppm | Terminal methyl carbon |

FT-IR Spectroscopy

Key absorption bands:

- 1650–1700 cm⁻¹ : Strong C=O stretch (lactam carbonyl).

- 3300–3500 cm⁻¹ : N–H stretching (NH₃⁺, broad).

- 2900–3000 cm⁻¹ : C–H stretches (alkyl chains).

- 1450–1550 cm⁻¹ : C–N and C–C bending vibrations.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1650–1700 | C=O stretch (lactam) |

| 3300–3500 | N–H stretch (NH₃⁺) |

| 2900–3000 | C–H stretches (alkyl) |

| 1450–1550 | C–N/C–C bending |

High-Resolution Mass Spectrometry (HRMS)

The molecular ion ([M+H]⁺) is observed at m/z 164.63 , corresponding to C₆H₁₃ClN₂O. Fragmentation patterns include:

| m/z | Fragment | Formula |

|---|---|---|

| 164.63 | [C₆H₁₃ClN₂O]⁺ | Molecular ion |

| 145.63 | [C₆H₁₂N₂O]⁺ | Loss of HCl |

| 128.17 | [C₅H₈N₂O]⁺ | Pyrrolidin-2-one |

Properties

IUPAC Name |

4-(2-aminoethyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-2-1-5-3-6(9)8-4-5;/h5H,1-4,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUQCWVYVMDXKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955553-31-7 | |

| Record name | 4-(2-aminoethyl)pyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride typically involves the reaction of 2-pyrrolidinone with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes to isolate the compound in its pure form.

Industrial Production Methods

On an industrial scale, the production of 4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride undergoes oxidation to form derivatives with enhanced functional groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The oxidation typically occurs at the aminoethyl substituent, converting the amine group to a nitro group or further oxidized derivatives. Reaction conditions often involve acidic or neutral media, with temperature control critical to avoid over-oxidation.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ (acidic) | Nitroethyl-pyrrolidin-2-one |

| Oxidation | CrO₃, H₂O | Carbonyl-containing derivatives |

Reduction Reactions

Reduction of the compound primarily targets the amine group or the lactam ring. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reducing agents. The aminoethyl group may be reduced to an amine derivative, while the lactam ring could undergo ring-opening under harsh conditions.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Reduction | NaBH₄, MeOH | Aminoethyl-pyrrolidine derivatives |

| Reduction | LiAlH₄, THF | Ring-opened amine derivatives |

Substitution Reactions

The aminoethyl substituent enables nucleophilic substitution reactions. Halogenating agents (e.g., Cl₂, Br₂) or alkylating agents (e.g., methyl iodide) can replace the hydrogen atom on the amine group. These reactions are typically catalyzed by Lewis acids like AlCl₃ and proceed via an SN2 mechanism.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Nucleophilic Substitution | Cl₂, AlCl₃ | Chloroethyl-pyrrolidin-2-one |

| Nucleophilic Substitution | CH₃I, K₂CO₃ | Methoxyethyl-pyrrolidin-2-one |

Amidation and Lactamization

The pyrrolidin-2-one core can undergo lactamization under acidic conditions. For example, refluxing with acetic acid in toluene induces cyclization, forming diastereomeric lactams. Subsequent dealkoxycarbonylation (e.g., alkaline saponification) removes ester groups, yielding bioactive derivatives .

| Reaction Step | Conditions | Product |

|---|---|---|

| Lactamization | Acetic acid, toluene (reflux) | Diastereomeric pyrrolidinones |

| Dealkoxycarbonylation | NaOH, EtOH (thermolysis) | Decarboxylated pyrrolidinones |

Mechanistic Insights

The reactivity of 4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride stems from its hydrochloride salt form , which enhances solubility and interaction with biological targets. Kinetic studies suggest that substitution reactions proceed via stepwise mechanisms , with intermediates like azetidinium ions forming prior to product formation .

Scientific Research Applications

Pharmacological Applications

-

GABA Receptor Modulation

- Research indicates that derivatives of pyrrolidinone compounds, including 4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride, can act as modulators of GABA_A receptors, which are crucial in neurotransmission and are targeted in various neurological disorders. Studies have shown that these compounds can influence receptor activity, potentially leading to therapeutic effects in conditions such as anxiety and epilepsy .

- Antidepressant Potential

-

Analgesic Properties

- There is emerging evidence that compounds similar to 4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride may possess analgesic properties. In preclinical studies, these compounds were evaluated for their ability to alleviate pain through various mechanisms, including modulation of pain pathways involving opioid receptors .

Biochemical Research Applications

- Cell Culture Studies

- Drug Development

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems.

Comparison with Similar Compounds

1-Aminopyrrolidin-2-one Hydrochloride

- Structure: A simpler analog lacking the 2-aminoethyl group, with an amino substituent directly on the pyrrolidinone ring.

- Physical Properties :

- Applications: Used as a precursor in heterocyclic chemistry. The absence of the aminoethyl side chain limits its utility in receptor-targeted drug design compared to 4-(2-aminoethyl)pyrrolidin-2-one hydrochloride.

S-61 and S-73 (Pyrrolidin-2-one Derivatives with Piperazine Substituents)

- Structure: Feature a pyrrolidinone core linked to substituted piperazine groups via alkyl chains (e.g., 1-{4-[4-(2-tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one hydrochloride).

- Pharmacological Activity: Demonstrated antiarrhythmic and hypotensive effects via α1-adrenolytic properties. S-73 showed higher potency than S-61 due to electron-withdrawing fluorine substituents .

- Key Difference: The extended piperazine-alkyl chain enables selective receptor interactions, unlike the shorter aminoethyl group in the target compound.

Dopamine Hydrochloride

- Structure: 4-(2-Aminoethyl)pyrocatechol hydrochloride, featuring a catechol ring instead of pyrrolidinone.

- Physical Properties: Molecular weight: 189.64 g/mol Solubility: Freely soluble in water and methanol .

- Pharmacological Role: A neurotransmitter and cardiovascular drug. The catechol ring enables binding to dopamine receptors, while the pyrrolidinone core in the target compound may favor different targets (e.g., enzymes or ion channels).

4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride

- Structure: A six-membered piperidinone ring with an aminomethyl group and methyl substituent.

- Properties :

- Molecular weight: 215.12 g/mol

- Purity: ≥95%

- Applications: Used in pharmaceuticals and material science. The larger ring size alters conformational flexibility compared to pyrrolidinone derivatives .

Data Table: Comparative Analysis

Research Findings and Functional Insights

- Bioactivity: Pyrrolidinone derivatives with aminoethyl groups exhibit enhanced binding to enzymes (e.g., kinases) and neurotransmitter transporters due to their dual hydrogen-bonding and cationic properties .

- Synthetic Utility: The aminoethyl side chain in 4-(2-aminoethyl)pyrrolidin-2-one hydrochloride facilitates functionalization via reductive amination or acylation, enabling diverse drug scaffolds .

- Thermal Stability: Pyrrolidinone derivatives generally exhibit higher melting points (>200°C) compared to non-cyclic amines, as seen in 1-aminopyrrolidin-2-one hydrochloride .

Biological Activity

4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride, also known as AEP, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent scientific studies.

Chemical Structure and Properties

The chemical structure of 4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride features a pyrrolidine ring with an aminoethyl substituent. Its molecular formula is with a molecular weight of approximately 165.63 g/mol. The compound is typically used in hydrochloride form to enhance solubility and stability.

Research indicates that 4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride interacts with various biological targets, primarily through its ability to modulate neurotransmitter systems and enzyme activities. Notably, it has been studied for its potential effects on:

- GABA Receptors : The compound may act as a GABAergic agent, influencing GABA_A receptor activity, which is crucial for mediating inhibitory neurotransmission in the central nervous system .

- Acetylcholinesterase Inhibition : Studies have shown that derivatives of AEP can inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of 4-(2-Aminoethyl)pyrrolidin-2-one hydrochloride and its derivatives against various pathogens:

- Antibacterial Effects : In vitro tests revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Antifungal Properties : The compound also exhibited antifungal activity against Candida albicans and Fusarium oxysporum, indicating its potential as a broad-spectrum antimicrobial agent .

Neuropharmacological Effects

The compound's influence on the central nervous system has been a focal point of research:

- Anxiolytic and Antidepressant-Like Effects : Animal studies have suggested that AEP may possess anxiolytic properties, potentially providing therapeutic benefits in anxiety disorders .

- Cognitive Enhancement : Due to its acetylcholinesterase inhibitory activity, AEP may enhance cognitive functions, making it a candidate for further exploration in cognitive impairment treatments .

Research Findings and Case Studies

- Case Study on Antimicrobial Activity :

- Neuropharmacological Evaluation :

Comparative Analysis of Biological Activities

| Activity Type | MIC Values (mg/mL) | Notable Organisms |

|---|---|---|

| Antibacterial | 0.0039 - 0.025 | Staphylococcus aureus, E. coli |

| Antifungal | 16.69 - 78.23 | Candida albicans, Fusarium oxysporum |

| Acetylcholinesterase Inhibition | N/A | Neurodegenerative disease models |

Q & A

Q. Basic Research Focus

- HPLC-UV/MS : Use C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) to detect impurities <0.1%. Retention times can be cross-referenced with pharmacopeial standards .

- Karl Fischer titration : Determine hygroscopicity, as hydrochloride salts often absorb moisture, affecting stability .

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions to identify degradation products .

How does the hydrochloride salt form influence the compound’s solubility and bioavailability in pharmacological studies?

Advanced Research Focus

The hydrochloride salt enhances aqueous solubility compared to the free base, critical for in vitro assays. For example, dopamine hydrochloride (structurally analogous) is freely soluble in water (>100 mg/mL) but insoluble in nonpolar solvents . Methodological considerations:

- pH-solubility profile : Adjust buffer systems (e.g., PBS at pH 7.4) to mimic physiological conditions.

- Permeability assays : Use Caco-2 cell monolayers to evaluate intestinal absorption potential, correlating with logP values (estimated −1.5 to 0.5 for polar pyrrolidinone derivatives) .

What strategies mitigate data contradictions in biological activity assays involving this compound?

Advanced Research Focus

Contradictory results in receptor binding or enzyme inhibition assays may arise from:

- Batch variability : Ensure consistent salt stoichiometry (1:1 HCl ratio) via elemental analysis .

- Assay interference : Pre-treat samples with chelating agents (e.g., EDTA) to exclude metal ion effects .

- Positive controls : Include reference compounds (e.g., AEBSF hydrochloride for serine protease inhibition) to validate experimental conditions .

What are the recommended storage conditions to prevent decomposition of 4-(2-aminoethyl)pyrrolidin-2-one hydrochloride?

Q. Basic Research Focus

- Temperature : Store at 2–8°C in airtight containers to minimize thermal degradation.

- Light protection : Use amber glassware or opaque packaging, as UV exposure can cleave the pyrrolidinone ring .

- Humidity control : Silica gel desiccants maintain stability for >24 months under nitrogen atmosphere .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular docking : Use software like AutoDock Vina to simulate binding to dopamine receptors (e.g., D1/D2 subtypes), leveraging structural homology with dopamine hydrochloride .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., Ser194 in serine proteases) .

- QSAR models : Corrogate substituent effects (e.g., aminoethyl chain length) on IC50 values for kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.